Q8 hydrochloride
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Overview
Description
Q8 hydrochloride is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is a hydrochloride salt form of a specific chemical entity, which enhances its solubility and stability, making it suitable for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Q8 hydrochloride typically involves a series of chemical reactions that convert the base compound into its hydrochloride salt form. The process often begins with the preparation of the base compound through organic synthesis, which may involve multiple steps such as alkylation, acylation, or other functional group transformations. The final step involves the addition of hydrochloric acid to the base compound to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and pH to facilitate the efficient conversion of the base compound to its hydrochloride form. Purification steps such as crystallization, filtration, and drying are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Q8 hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and catalyst are carefully chosen to optimize the reaction outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
Q8 hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool for studying biochemical pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: It is utilized in the production of various chemical products and as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of Q8 hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Properties
CAS No. |
1541762-55-3 |
---|---|
Molecular Formula |
C17H14ClNO2 |
Molecular Weight |
299.754 |
IUPAC Name |
(E)-2-(2-Quinolin-2-yl-vinyl)-benzene-1,4-diol Hydrochloride |
InChI |
InChI=1S/C17H13NO2.ClH/c19-15-9-10-17(20)13(11-15)6-8-14-7-5-12-3-1-2-4-16(12)18-14;/h1-11,19-20H;1H/b8-6+; |
InChI Key |
LNPCQDLAMXHIFY-WVLIHFOGSA-N |
SMILES |
OC1=CC=C(O)C=C1/C=C/C2=NC3=CC=CC=C3C=C2.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Q8; Q8 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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